Imiquimod - 99011-02-6

Imiquimod

Catalog Number: EVT-270741
CAS Number: 99011-02-6
Molecular Formula: C14H16N4
Molecular Weight: 240.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imiquimod is an imidazoquinoline fused [4,5-c] carrying isobutyl and amino substituents at N-1 and C-4 respectively. A prescription medication, it acts as an immune response modifier and is used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis. It has a role as an antineoplastic agent and an interferon inducer.
Imiquimod is a prescription medicine approved by the U.S. Food and Drug Administration (FDA). It is a cream for topical use only. Imiquimod is FDA-approved for the treatment of certain skin conditions, including:
Actinic keratosis (a skin condition that may develop into skin cancer)
External genital warts (warts on the outside of the genitals) and perianal warts (warts around the outside of the anus)
External genital and perianal warts are caused by the human papillomavirus (HPV). HPV can be an opportunistic infection (OI) of HIV.

Imiquimod is an immune response modifier that acts as a toll-like receptor 7 agonist. Imiquimod is commonly used topically to treat warts on the skin of the genital and anal areas. Imiquimod does not cure warts, and new warts may appear during treatment. Imiquimod does not fight the viruses that cause warts directly, however, it does help to relieve and control wart production. Miquimod is also used to treat a skin condition of the face and scalp called actinic keratoses and certain types of skin cancer called superficial basal cell carcinoma.
The mechanism of action of imiquimod is as an Interferon Inducer. The physiologic effect of imiquimod is by means of Increased Cytokine Activity, and Increased Cytokine Production.
Imiquimod is a synthetic agent with immune response modifying activity. As an immune response modifier (IRM), imiquimod stimulates cytokine production, especially interferon production, and exhibits antitumor activity, particularly against cutaneous cancers. Imiquimod's proapoptotic activity appears to be related to Bcl-2 overexpression in susceptible tumor cells. (NCI04)
A topically-applied aminoquinoline immune modulator that induces interferon production. It is used in the treatment of external genital and perianal warts, superficial CARCINOMA, BASAL CELL; and ACTINIC KERATOSIS.
See also: Imiquimod; tretinoin (component of); Imiquimod; niacinamide (component of); Imiquimod; salicylic acid; tretinoin (component of) ... View More ...

Resiquimod (R-848)

  • Compound Description: Resiquimod, also known as R-848, is another imidazoquinoline compound, similar to Imiquimod. Resiquimod is also a Toll-like receptor agonist, but unlike Imiquimod, which primarily activates TLR7, Resiquimod activates both TLR7 and TLR8 [].

S-27609

  • Compound Description: S-27609 is an analog of Imiquimod and belongs to the imidazoquinoline class of compounds []. It is a potent antiviral and antitumor agent in animal models, and its biological activity is attributed to the induction of cytokines, including interferon-alpha and tumor necrosis factor-alpha [].

S-28463

  • Compound Description: Similar to S-27609, S-28463 is another analog of Imiquimod belonging to the imidazoquinoline class of compounds []. Like Imiquimod, it demonstrates potent antiviral and antitumor activities, primarily through the induction of cytokines like interferon and tumor necrosis factor [].

Oligodeoxynucleotides (ODNs)

    5-Fluorouracil

    • Compound Description: 5-Fluorouracil is a chemotherapy drug that interferes with DNA synthesis, ultimately leading to cell death []. Unlike Imiquimod, which acts as an immune response modifier, 5-Fluorouracil directly targets rapidly dividing cells, including cancer cells.
    • Relevance: 5-Fluorouracil is often used as a topical treatment for actinic keratosis, a precancerous skin condition, and is considered a standard treatment option []. Comparing its efficacy and safety profile with Imiquimod, as highlighted in several studies, provides valuable insights for clinicians in selecting the most appropriate treatment strategy for individual patients [, , ].
    Source and Classification

    Imiquimod is classified as an immune response modifier. It is derived from the imidazoquinoline family, which includes several analogues that share similar structural features but differ in their biological activities. The compound is synthesized through various chemical methods, which have evolved over time to improve yield and reduce complexity .

    Synthesis Analysis

    The synthesis of imiquimod has been approached through multiple methodologies, each with distinct steps and intermediates.

    Conventional Synthesis

    The traditional synthesis pathway begins with 4-chloro-3-nitroquinoline, which undergoes nucleophilic aromatic substitution with isobutylamine to replace chlorine with an isobutyl group. This step is followed by hydrogenation of the nitro group to form the imidazole ring. The resultant diaminoquinoline scaffold is then treated with triethyl orthoformate in glacial acetic acid to construct the tricyclic core. Finally, the amino group is introduced through a series of reactions involving chlorination and amination .

    Alternative Methods

    Recent developments have explored alternative synthetic routes to enhance efficiency. For instance, starting from 2-bromobenzaldehyde has shown potential but resulted in lower yields (approximately 30%). Another method utilizing anthranilic acid produced several intermediates before yielding imiquimod but raised safety concerns due to the formation of potentially explosive tetrazole derivatives .

    Technical Parameters

    Key parameters in these synthetic processes include temperature control, reaction time, and the use of specific solvents and reagents that influence both yield and purity. For example, purification steps often involve high-performance liquid chromatography to ensure that the final product meets pharmaceutical standards .

    Molecular Structure Analysis

    Imiquimod's molecular structure can be described as follows:

    • Chemical Formula: C₁₄H₁₈N₄
    • Molecular Weight: 246.32 g/mol
    • Structural Features:
      • Contains a quinoline moiety fused with an imidazole ring.
      • Exhibits three nitrogen atoms within its structure, contributing to its biological activity.

    The presence of these nitrogen atoms allows imiquimod to interact effectively with various biological targets, enhancing its therapeutic efficacy .

    Chemical Reactions Analysis

    Imiquimod participates in several chemical reactions that are crucial for its synthesis and functionality:

    1. Nucleophilic Aromatic Substitution: This reaction is fundamental in introducing the isobutyl group into the quinoline structure.
    2. Hydrogenation: The reduction of nitro groups to amines forms part of constructing the imidazole ring.
    3. Cyclization Reactions: These are essential for forming the tricyclic structure characteristic of imiquimod.

    Each reaction requires careful control of conditions such as temperature and pH to optimize yields and minimize by-products .

    Mechanism of Action

    Imiquimod exerts its effects primarily through the activation of toll-like receptors (TLRs), particularly TLR7 and TLR8. Upon binding to these receptors, imiquimod stimulates the production of pro-inflammatory cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-6. This immune activation leads to enhanced local immune responses against neoplastic cells and viral infections.

    Relevant Data

    Research indicates that imiquimod's mechanism contributes significantly to its effectiveness in treating conditions like superficial basal cell carcinoma, actinic keratosis, and external genital warts by promoting apoptosis in target cells while enhancing immune surveillance .

    Physical and Chemical Properties Analysis

    Imiquimod exhibits several notable physical and chemical properties:

    • Appearance: Typically a white to off-white powder.
    • Solubility: Soluble in organic solvents like ethanol; sparingly soluble in water.
    • Melting Point: Approximately 114–118 °C.
    • Stability: Stable under normal storage conditions but sensitive to light and moisture.

    These properties influence its formulation as topical treatments where stability and solubility are critical for efficacy .

    Applications

    Imiquimod has diverse applications in dermatology due to its immune-modulating effects:

    • Treatment of Skin Conditions: Effective against superficial basal cell carcinoma, actinic keratosis, and genital warts.
    • Research Applications: Used in studies investigating immune responses and potential therapeutic strategies for various diseases.
    • Formulation Development: Recent innovations include nanostructured lipid carriers designed to enhance skin penetration while minimizing local irritation.

    These applications highlight imiquimod's significance not only as a therapeutic agent but also as a subject of ongoing research aimed at improving its efficacy and safety profiles .

    Properties

    CAS Number

    99011-02-6

    Product Name

    Imiquimod

    IUPAC Name

    1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine

    Molecular Formula

    C14H16N4

    Molecular Weight

    240.30 g/mol

    InChI

    InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)

    InChI Key

    DOUYETYNHWVLEO-UHFFFAOYSA-N

    SMILES

    CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N

    Solubility

    Poorly soluble
    2.47e-01 g/L

    Synonyms

    S26308; S 26308 ; S26308; R837; R837; R 837; TMX-101; TMX 101; TMX101; Imiquimod Brand name: Aldara; Zyclara; Vyloma; Beselna.

    Canonical SMILES

    CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.